Researchers relying on ginger or turmeric essential oils for curcumene face batch inconsistency and rapid oxidative degradation due to zingiberene’s conjugated diene system. Pure curcumene eliminates these liabilities.
Supplied with ≥95% GC purity, ambient shipping, and immediate global availability for uninterrupted R&D programs.
Curcumene (CAS 644-30-4), specifically the α-isomer, is a monocyclic aromatic sesquiterpene naturally occurring in Zingiberaceae species. Unlike highly reactive dienes or oxygenated terpenoids, curcumene features a stable p-tolyl group, conferring a robust thermal and oxidative profile. In procurement and material selection, high-purity curcumene is prioritized as an analytical biomarker, a stable lipophilic vehicle in cosmetic and fragrance formulations, and a targeted bioactive adjuvant. Its low volatility and high lipophilicity make it a highly reproducible non-polar baseline compared to crude essential oil fractions, offering precise dosing for antimicrobial and anti-inflammatory assays without the batch-to-batch variability of whole ginger or turmeric extracts [1].
Buyers often attempt to substitute pure curcumene with crude ginger essential oil (which contains 8-17% curcumene alongside zingiberene) or structurally related sesquiterpenes like zingiberene and ar-turmerone. This substitution fails in rigorous applications due to fundamental chemical differences. Zingiberene contains a conjugated 1,3-diene system that rapidly oxidizes and polymerizes upon air exposure, severely limiting shelf-life and reproducibility in formulations. Conversely, ar-turmerone contains a reactive ketone group that alters solubility and reactivity profiles. Procuring isolated, high-purity curcumene ensures an oxidatively stable, non-polar hydrocarbon matrix, eliminating the degradation pathways inherent to diene-rich analogs and the irreproducibility of multi-component botanical extracts [1].
When formulating antimicrobial agents, buyers must weigh potency against chemical stability. In microdilution assays against S. aureus, pure α-curcumene demonstrates a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. While this is a 4-fold higher MIC than its oxygenated ketone analog, ar-turmerone (15.6 μg/mL), curcumene's lack of a reactive carbonyl group provides a significantly more stable non-polar matrix for complex formulations, making it a strategic selection when oxidative stability is prioritized over absolute raw potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Target Compound Data | 62.5 μg/mL |
| Comparator Or Baseline | ar-turmerone (15.6 μg/mL) |
| Quantified Difference | 4-fold higher MIC (lower absolute potency) but with superior chemical inertness |
| Conditions | In vitro microdilution assay |
Allows formulators to precisely balance antimicrobial efficacy with long-term chemical stability by choosing a stable hydrocarbon over a reactive ketone.
High-purity α-curcumene demonstrates targeted synergistic activity when combined with conventional antibiotics, a property not reliably reproducible with crude botanical extracts due to competitive binding from other constituents. In disk diffusion and microdilution assays against the clinical isolate Enterobacter cloacae, α-curcumene (at 1 mM and 5 mM concentrations) exhibited quantifiable synergism with imipenem, improving the membrane permeability and overall antibiotic efficiency against resistant strains [1].
| Evidence Dimension | Antibiotic Synergism (Imipenem efficiency) |
| Target Compound Data | Synergistic enhancement at 1 mM and 5 mM |
| Comparator Or Baseline | Imipenem alone (baseline resistance) |
| Quantified Difference | Measurable improvement in E. cloacae susceptibility |
| Conditions | In vitro disk diffusion against E. cloacae clinical isolates |
For pharmaceutical R&D, pure curcumene acts as a quantifiable, reproducible adjuvant to resensitize resistant bacterial strains, which cannot be achieved with variable crude extracts.
In computational evaluations of anti-cancer targets, α-curcumene exhibits strong binding affinity within the ATP-binding pocket of the Akt1 kinase. Molecular docking studies reveal that α-curcumene achieves a binding affinity score of -8.8 kcal/mol, exactly matching the affinity of the oxygenated analog (+)-ar-turmerone (-8.8 kcal/mol). Its lack of oxygenation combined with high lipophilicity provides a distinct pharmacokinetic profile for cellular penetration compared to more polar analogs, ensuring robust interaction with the kinase target [1].
| Evidence Dimension | Akt1 ATP-pocket Binding Affinity |
| Target Compound Data | -8.8 kcal/mol |
| Comparator Or Baseline | (+)-ar-Turmerone (-8.8 kcal/mol) |
| Quantified Difference | Equivalent binding affinity to oxygenated analogs with superior lipophilicity |
| Conditions | In silico molecular docking (PLANTS 1.1) and Akt1 kinase models |
Buyers screening for kinase inhibitors can utilize curcumene as a highly lipophilic, stable hydrocarbon scaffold that matches the target affinity of more reactive, oxygenated sesquiterpenes.
Due to its stability relative to zingiberene, pure curcumene (CAS 644-30-4) functions as a reliable analytical reference standard for quantifying the authenticity and quality of ginger and turmeric essential oils in food science and perfumery [1].
Leveraging its proven synergism with imipenem against Enterobacter cloacae, curcumene is procured for R&D into combinatorial therapies aimed at overcoming beta-lactam resistance in Gram-negative clinical isolates[2].
With a validated binding affinity of -8.8 kcal/mol to the Akt1 ATP-binding pocket, curcumene serves as a stable, non-polar starting material or reference compound in the development of membrane-permeable oncology drugs [3].